Cas no 29640-13-9 (methyl 6-isocyanatohexanoate)
methyl 6-isocyanatohexanoate Chemical and Physical Properties
Names and Identifiers
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- 6-Isocyanato-hexanoic acid methyl ester
- methyl 6-isocyanatohexanoate
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- MDL: MFCD03411274
- Inchi: 1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3
- InChI Key: GDUIXXVCMDFRFQ-UHFFFAOYSA-N
- SMILES: O(C)C(CCCCCN=C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
Experimental Properties
- Boiling Point: 118°C/13.5mm
methyl 6-isocyanatohexanoate Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
methyl 6-isocyanatohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009982-100mg |
6-Isocyanato-hexanoic acid methyl ester |
29640-13-9 | 97% | 100mg |
£107.00 | 2022-03-01 | |
| TRC | M642785-10mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M642785-50mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M642785-100mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| A2B Chem LLC | AW00096-100mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 100mg |
$175.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1236348-50mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 50mg |
$195 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1236348-250mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 250mg |
$315 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1236348-100mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 100mg |
$235 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1236348-500mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 500mg |
$565 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1236348-2.5g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 97% | 2.5g |
$1465 | 2025-02-25 |
methyl 6-isocyanatohexanoate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on methyl 6-isocyanatohexanoate
6-Isocyanato-hexanoic acid methyl ester: A Comprehensive Overview
The compound 6-isocyanato-hexanoic acid methyl ester (CAS No. 29640-13-9) is a unique chemical entity with significant potential in various biomedical applications. This molecule belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and versatility in organic synthesis. The presence of the isocyanato group (–NCO) at the 6-position of the hexanoic acid backbone makes this compound particularly interesting for research in polymer chemistry, drug delivery systems, and biomaterials science.
Recent studies have highlighted the importance of isocyanato-containing compounds in the development of advanced materials. The isocyanato group is highly reactive and can participate in various types of polymerization reactions, including free radical, step-growth, and condensation polymerization. This reactivity makes 6-isocyanato-hexanoic acid methyl ester a valuable building block for the synthesis of novel polymers with tailored properties.
In the context of biomedical applications, this compound has shown promise as a precursor for biodegradable polymers. The methyl ester group (–COOCH3) at the terminal end of the molecule can undergo hydrolysis under physiological conditions, leading to the formation of biocompatible materials. This property is particularly useful in applications such as drug delivery, where biodegradability and controlled release are critical requirements.
Recent advancements in enzymatic chemistry have also explored the use of 6-isocyanato-hexanoic acid methyl ester in the synthesis of bioactive molecules. The isocyanato group can act as a Michael acceptor, enabling the formation of conjugated systems that are often found in antioxidants and anti-inflammatory agents. These properties make this compound a valuable tool in natural product synthesis and pharmacology.
Furthermore, the hexanoic acid backbone of 6-isocyanato-hexanoic acid methyl ester provides a platform for the introduction of functional groups at specific positions. This feature is highly advantageous in the design of site-specific drugs and targeted therapies. For instance, the molecule can be functionalized with biotin, fluorescent markers, or metal-chelating agents to enhance its utility in diagnostics and therapeutics.
Recent research has also focused on the photoreactivity of this compound. The conjugated system between the isocyanato group and the carboxylic acid methyl ester allows for efficient absorption of UV light, leading to photo-induced reactions. This property is being explored in the development of light-activated drugs and stimuli-responsive materials.
In conclusion, 6-isocyanato-hexanoic acid methyl ester (CAS No. 29640-13-9) is a versatile compound with broad applications in the biomedical field. Its unique combination of reactivity, biodegradability, and functionalizable backbone makes it a valuable tool for researchers in polymer science, pharmacology, and biotechnology. As our understanding of this compound's properties continues to grow, its potential for innovative applications in drug delivery, tissue engineering, and disease treatment is expected to expand further.
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